An In-depth Technical Guide to the Chemical Properties of 4-Methylthio-2-butanone
An In-depth Technical Guide to the Chemical Properties of 4-Methylthio-2-butanone
Introduction: A Profile of a Versatile Thioether-Ketone
4-Methylthio-2-butanone, also identified by its CAS Number 34047-39-7, is a bifunctional organic compound featuring both a ketone and a thioether (sulfide) moiety.[1][2] This structure imparts a unique combination of physical properties and chemical reactivity, making it a valuable molecule in diverse fields. While widely recognized in the flavor and fragrance industry for its distinct sweet and sulfurous notes reminiscent of potato and tomato, its utility extends into synthetic organic chemistry as a versatile intermediate.[1][3] This guide offers a comprehensive exploration of its chemical properties, reactivity, and practical applications, providing an authoritative resource for professionals in research and development.
Molecular Identity and Physicochemical Characteristics
The chemical nature of 4-Methylthio-2-butanone is defined by its molecular structure, which consists of a four-carbon chain with a carbonyl group at the C2 position and a methylthio group at the C4 position.[4][5] The presence of the polar ketone group and the polarizable sulfur atom governs its physical properties.
Table 1: Physicochemical Properties of 4-Methylthio-2-butanone
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | 4-(Methylsulfanyl)butan-2-one | [2][6] |
| CAS Number | 34047-39-7 | [1][2][7] |
| Molecular Formula | C₅H₁₀OS | [1][5] |
| Molecular Weight | 118.20 g/mol | [2][5] |
| Appearance | Colorless to pale yellow clear liquid | [1][3] |
| Boiling Point | 105-107 °C at 55 mmHg | [1][8] |
| Density | 1.003 g/mL at 25 °C | [8] |
| Refractive Index (n²⁰/D) | 1.473 - 1.477 | [2][3][8] |
| Solubility | Soluble in alcohol; insoluble in water | [1][2] |
| Flash Point | 72.22 °C (162.00 °F) | [1][3] |
| SMILES | CC(=O)CCSC | [2][9] |
| InChIKey | DRGHCRKOWMAZAO-UHFFFAOYSA-N |[2][9] |
The molecule's insolubility in water and solubility in organic solvents like alcohol are direct consequences of its predominantly nonpolar hydrocarbon backbone, despite the presence of the polar carbonyl and thioether groups.[1][2]
Spectroscopic Signature
The unambiguous identification of 4-Methylthio-2-butanone relies on a combination of spectroscopic techniques. The following sections describe the expected spectral characteristics derived from its molecular structure.
-
¹H NMR Spectroscopy: The proton NMR spectrum is predicted to show four distinct signals:
-
A singlet at ~2.1 ppm, integrating to 3H, corresponding to the methyl protons of the acetyl group (CH₃-C=O).
-
A singlet at ~2.1-2.2 ppm, integrating to 3H, for the methyl protons of the thioether group (S-CH₃).
-
A triplet at ~2.5-2.7 ppm, integrating to 2H, for the methylene protons adjacent to the sulfur atom (-S-CH₂-).
-
A triplet at ~2.7-2.9 ppm, integrating to 2H, for the methylene protons adjacent to the carbonyl group (-CH₂-C=O).
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should exhibit five signals, one for each unique carbon atom in the molecule:
-
~15 ppm: Methyl carbon of the thioether group (S-CH₃).
-
~30 ppm: Methyl carbon of the acetyl group (CH₃-C=O).
-
~35 ppm: Methylene carbon adjacent to the sulfur atom (-S-CH₂-).
-
~45 ppm: Methylene carbon adjacent to the carbonyl group (-CH₂-C=O).
-
~208 ppm: The characteristic downfield signal of the ketone carbonyl carbon (C=O).
-
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong, sharp absorption band between 1710-1720 cm⁻¹, which is indicative of the C=O stretching vibration of the aliphatic ketone. C-H stretching and bending vibrations will also be present.
-
Mass Spectrometry (MS): In a mass spectrum, the molecular ion peak (M⁺) would appear at an m/z of 118. Key fragmentation patterns would likely involve McLafferty rearrangement or cleavage alpha to the carbonyl group and the sulfur atom.
Chemical Reactivity and Synthetic Profile
The reactivity of 4-Methylthio-2-butanone is dictated by its two primary functional groups: the electrophilic ketone and the nucleophilic thioether. This duality allows for a range of selective chemical transformations.
Synthesis of 4-Methylthio-2-butanone
A common and efficient method for the synthesis of 4-Methylthio-2-butanone is the Michael addition of methyl mercaptan to methyl vinyl ketone.[1][8] This reaction proceeds via a conjugate addition mechanism where the nucleophilic sulfur of the mercaptan attacks the β-carbon of the α,β-unsaturated ketone.
Caption: Synthesis of 4-Methylthio-2-butanone via Michael Addition.
Reactivity of the Ketone Functional Group
The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. A standard transformation is its reduction to a secondary alcohol.
Representative Protocol: Reduction to 4-(Methylthio)butan-2-ol
-
Dissolution: Dissolve 4-Methylthio-2-butanone (1.0 eq) in a suitable alcoholic solvent, such as methanol or ethanol, in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Reducing Agent: Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise to the stirred solution. Causality: Portion-wise addition controls the exothermic reaction and hydrogen gas evolution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) at 0 °C to neutralize the excess NaBH₄.
-
Extraction: Extract the product from the aqueous layer using an organic solvent like ethyl acetate (3x).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude alcohol.
-
Purification: Purify the crude product by flash column chromatography if necessary.
Reactivity of the Thioether Functional Group
The sulfur atom in the thioether is nucleophilic and can be readily oxidized to form a sulfoxide and subsequently a sulfone. This transformation significantly alters the polarity and chemical properties of the molecule.
Representative Protocol: Oxidation to 4-(Methylsulfinyl)-2-butanone (Sulfoxide)
-
Dissolution: Dissolve 4-Methylthio-2-butanone (1.0 eq) in a chlorinated solvent, such as dichloromethane (DCM), in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Oxidant: Add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (1.0-1.1 eq) in DCM dropwise to the stirred solution. Causality: Using a slight excess of the oxidant ensures complete conversion to the sulfoxide. A large excess or higher temperatures could lead to over-oxidation to the sulfone.
-
Reaction Monitoring: Stir the reaction at 0 °C or room temperature and monitor its progress by TLC.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the m-chlorobenzoic acid byproduct.
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The resulting crude sulfoxide can be purified by column chromatography.
Applications in Synthetic Chemistry
The dual functionality of 4-Methylthio-2-butanone makes it a useful building block in multi-step organic synthesis. It has been documented as a key intermediate in the preparation of inhibitors for inducible nitric oxide synthase (iNOS), an important target in drug development.[10] In these syntheses, the ketone functionality is typically used to form a new carbon-carbon bond via nucleophilic addition.[10]
Caption: Role of 4-Methylthio-2-butanone in iNOS Inhibitor Synthesis.[10]
In a specific synthetic route, an organolithium reagent is added to the ketone of 4-Methylthio-2-butanone at low temperatures, creating a tertiary alcohol intermediate which is then carried forward to the final iNOS inhibitor product.[10] This highlights its utility as a scaffold for introducing a specific four-carbon chain containing a methylthio group.
Safety and Handling
Proper handling of 4-Methylthio-2-butanone is essential in a laboratory setting. It is classified as a combustible liquid and is harmful if swallowed.[11] Adherence to standard laboratory safety protocols is required.
Table 2: GHS Hazard and Precautionary Information
| Category | Information | Reference(s) |
|---|---|---|
| Pictogram | Warning | [11] |
| Signal Word | Warning | [11] |
| Hazard Statements | H302: Harmful if swallowed. H227: Combustible liquid. | [11] |
| Precautionary Statements | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P210: Keep away from heat/sparks/open flames/hot surfaces. P280: Wear protective gloves/eye protection. P301+P317: IF SWALLOWED: Get medical help. P501: Dispose of contents/container to an approved waste disposal plant. |[11] |
Personnel should always use this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Conclusion
4-Methylthio-2-butanone is a compound of significant interest due to its unique chemical architecture. The interplay between its ketone and thioether functionalities provides a rich landscape for chemical transformations, enabling its use as a key building block in the synthesis of complex molecules like pharmaceutical intermediates. A thorough understanding of its physicochemical properties, spectroscopic signatures, and reactivity profile, as detailed in this guide, is crucial for leveraging its full potential in research and development.
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